6-chloro-3-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCFQMOGKWYADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465362 | |
| Record name | 6-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158905-35-2 | |
| Record name | 6-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Chloro 3 Methyl 1h Indole and Its Derivatives
Direct Synthesis Approaches to the 6-Chloro-3-methyl-1H-indole Core
The direct formation of the this compound skeleton can be accomplished through several established methods, each with its own advantages and limitations.
The precise placement of the chloro and methyl groups on the indole (B1671886) ring is crucial for the compound's ultimate properties and reactivity. Several named reactions in organic chemistry provide pathways to achieve this regioselectivity.
Fischer Indole Synthesis : This is a widely used and versatile method for synthesizing indoles. openmedicinalchemistryjournal.comirjmets.com It involves the acid-catalyzed reaction of a suitably substituted phenylhydrazine (B124118) with an aldehyde or ketone. openmedicinalchemistryjournal.comirjmets.com For this compound, the synthesis would likely start with (4-chlorophenyl)hydrazine and propanal or acetone. The reaction conditions can be tuned to favor the desired isomer. The Fischer indolization of propiophenone (B1677668) (5-chloro-2-methoxyphenyl)hydrazone, for instance, has been shown to yield 6-chloro-3-methyl-2-phenyl-1H-indole as a product. researchgate.net
Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an aniline. wikipedia.orgnih.gov While it can be used to synthesize a variety of substituted indoles, it has been noted to sometimes produce a mixture of regioisomers and can require harsh reaction conditions. wikipedia.orgnih.govresearchgate.net For the target compound, this would involve reacting an appropriate α-haloketone with 4-chloroaniline.
Leimgruber-Batcho Indole Synthesis : This two-step procedure is another valuable method for preparing substituted indoles. rsc.org It often provides a more direct route compared to some classical methods.
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of less hazardous solvents and energy-efficient reaction conditions, are increasingly being applied to indole synthesis. openmedicinalchemistryjournal.comrsc.org
Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times and improved yields. nih.govbohrium.com This technology has been successfully applied to various indole syntheses, including the Bischler-Möhlau and Fischer indole syntheses. researchgate.netorganic-chemistry.orgtandfonline.com The use of microwave irradiation can provide a more efficient and greener alternative to conventional heating methods for the synthesis of this compound and its derivatives. openmedicinalchemistryjournal.comtandfonline.comorientjchem.org For example, a one-pot, three-component reaction under microwave irradiation has been developed for the synthesis of polysubstituted indoles, demonstrating the versatility of this approach. nih.gov
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture. | Reduced reaction times, improved yields, and often milder reaction conditions. nih.govbohrium.com |
| Solvent-Free Reactions | Reactions are carried out without a solvent, or in a solid-state reaction. | Reduces solvent waste and can simplify purification. openmedicinalchemistryjournal.comorganic-chemistry.org |
| Water as a Solvent | Utilizes water as the reaction medium. | Environmentally benign, non-toxic, and inexpensive. openmedicinalchemistryjournal.comresearchgate.net |
| Catalyst-Free Conditions | Reactions proceed without the need for a catalyst. | Simplifies the reaction setup and purification process. openmedicinalchemistryjournal.com |
Derivatization and Functionalization Strategies of this compound
Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups, expanding its chemical diversity and potential applications.
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. ambeed.combhu.ac.in The C3 position is generally the most reactive site for electrophilic attack. bhu.ac.in
Friedel-Crafts Acylation : This reaction is a classic method for introducing an acyl group onto an aromatic ring. In the case of 3-substituted indoles like this compound, the incoming electrophile will typically substitute at other positions on the ring, often the C2 or C5 position, depending on the reaction conditions and the directing effects of the existing substituents. The acylation of 3-alkyl-1-(phenylsulfonyl)indoles has been studied, providing insights into the regioselectivity of this reaction. scispace.com For instance, Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate is a key step in the synthesis of certain indole-2-carboxamides. acs.org
Vilsmeier-Haack Reaction : This is a mild method for formylating electron-rich aromatic compounds, including indoles. ijpcbs.comheteroletters.org The reaction of an indole with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) introduces a formyl group, usually at the C3 position. For this compound, formylation would likely occur at the C2 position. The Vilsmeier-Haack formylation of substituted indole-2-carboxylates has been used to prepare 3-formylindole derivatives. nih.gov
Mannich Reaction : This three-component condensation reaction involves an amine, formaldehyde (B43269), and a C-H acidic compound, such as an indole. wikipedia.org The reaction of this compound with formaldehyde and a secondary amine would lead to the introduction of an aminomethyl group, typically at the C2 position. The Mannich reaction of substituted indole-2-carboxylates has been reported. nih.govmdpi.com
Functional groups already present on the this compound scaffold can be transformed into other functionalities, further expanding the range of possible derivatives. ub.eduvulcanchem.com
Common functional group interconversions include:
Oxidation : The methyl group at the C3 position could potentially be oxidized to a carboxylic acid or an aldehyde under controlled conditions.
Reduction : If other reducible functional groups are present, such as a nitro group, they can be reduced to an amino group.
Substitution : The chlorine atom at the C6 position can potentially be replaced by other groups through nucleophilic aromatic substitution or cross-coupling reactions. smolecule.com
The introduction of a carboxylic acid group onto the this compound skeleton is a valuable transformation, as carboxylic acids are versatile intermediates for further derivatization.
One common strategy for synthesizing indole carboxylic acids is through the hydrolysis of the corresponding ester. For example, 6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid can be synthesized from its ester precursor. Similarly, the synthesis of 6-chloro-1H-indole-5-carboxylic acid has been achieved by the hydrolysis of its methyl ester. chemicalbook.com
The direct carboxylation of the indole ring is also possible, though it can be less regioselective.
| Derivative | Synthetic Method |
| This compound-2-carboxylic acid | Fischer indole synthesis followed by esterification and hydrolysis. biosynth.com |
| 6-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid | Reaction of 6-chloroindole (B17816) with dimethyl sulfate (B86663) followed by carboxylation. |
| 6-chloro-1H-indole-5-carboxylic acid | Hydrolysis of 6-chloro-1H-indole-5-carboxylic acid methyl ester. chemicalbook.com |
Synthesis of Other Key Analogs and Isomers
The structural diversity of indole derivatives is vast, and various synthetic strategies are employed to access specific analogs. These methods often involve classic named reactions tailored to achieve the desired substitution patterns on the indole core.
6-chloro-3-methyl-1-phenyl-1H-indole: The synthesis of N-aryl indoles can be effectively achieved through modern cross-coupling reactions. A highly plausible route for preparing 6-chloro-3-methyl-1-phenyl-1H-indole involves the palladium-catalyzed Buchwald-Hartwig amination. nih.govursinus.eduorganic-chemistry.org This reaction would couple this compound with an activated phenyl derivative, such as iodobenzene (B50100) or bromobenzene. The process typically utilizes a palladium catalyst, a phosphine (B1218219) ligand (like XPhos), and a base in an appropriate solvent. rsc.org Alternatively, the Ullmann condensation, a copper-catalyzed N-arylation, represents a classic and effective method. usc.eduacs.orgmdpi.com This approach involves reacting the indole with an aryl halide at elevated temperatures in the presence of a copper catalyst and a base. acs.org
4-bromo-6-chloro-3-methyl-1H-indole: The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus, particularly for 3-methyl substituted variants. testbook.comwikipedia.orgthermofisher.com To synthesize 4-bromo-6-chloro-3-methyl-1H-indole, a suitable starting material would be (2-bromo-4-chlorophenyl)hydrazine, which is reacted with propanal or acetone. The reaction proceeds by forming a phenylhydrazone intermediate, which then undergoes an acid-catalyzed testbook.comtestbook.com-sigmatropic rearrangement to eliminate ammonia (B1221849) and form the aromatic indole ring. wikipedia.org Various acids, including Brønsted acids like HCl or Lewis acids like zinc chloride, can catalyze this transformation. wikipedia.org
6-chloro-5-fluoroindole (B46869): An efficient, large-scale synthesis of 6-chloro-5-fluoroindole can be accomplished via a modified Leimgruber-Batcho indole synthesis. This method begins with a substituted o-nitrotoluene, which is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. This intermediate subsequently undergoes a reductive cyclization, typically using iron powder in acetic acid, to yield the final indole product. This process has been reported to produce 6-chloro-5-fluoroindole in good yields.
Table 1: Synthetic Methodologies for Key Indole Analogs
| Target Compound | Plausible Synthetic Method | Key Reagents | Citation |
|---|---|---|---|
| 6-chloro-3-methyl-1-phenyl-1H-indole | Buchwald-Hartwig Amination | This compound, Phenyl halide, Palladium catalyst, Ligand, Base | nih.govursinus.eduorganic-chemistry.org |
| 4-bromo-6-chloro-3-methyl-1H-indole | Fischer Indole Synthesis | (2-bromo-4-chlorophenyl)hydrazine, Propanal or Acetone, Acid catalyst (e.g., ZnCl₂) | testbook.comwikipedia.org |
| 6-chloro-5-fluoroindole | Leimgruber-Batcho Synthesis | Substituted o-nitrotoluene, DMF-DMA, Fe/Acetic Acid |
Reduction of 6-Chloro-1H-indole to 6-Chloro-2,3-dihydro-1H-indole
The reduction of the indole C2=C3 double bond to form an indoline (B122111) (2,3-dihydro-1H-indole) is a common transformation that alters the electronic and conformational properties of the molecule. This conversion is often a key step in the synthesis of pharmaceutical agents.
The reduction of 6-chloro-1H-indole to 6-chloro-2,3-dihydro-1H-indole (also known as 6-chloroindoline) can be efficiently performed using sodium cyanoborohydride (NaBH₃CN) in acetic acid. guidechem.comsci-hub.senih.gov This method is widely recognized for its selectivity in reducing the indole double bond without affecting other functional groups on the aromatic ring. The reaction involves dissolving the starting indole in acetic acid, followed by the addition of sodium cyanoborohydride, and stirring at room temperature. guidechem.comambeed.com
Table 2: Reduction of 6-Chloro-1H-indole
| Product | Starting Material | Reducing Agent | Solvent / Conditions | Citation |
|---|---|---|---|---|
| 6-chloro-2,3-dihydro-1H-indole | 6-chloro-1H-indole | Sodium cyanoborohydride | Acetic acid, Room Temperature | guidechem.comsci-hub.se |
Spectroscopic Characterization and Structural Elucidation of 6 Chloro 3 Methyl 1h Indole and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy probes the magnetic properties of atomic nuclei, offering a detailed map of the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of 6-chloro-3-methyl-1H-indole provides key information for its structural confirmation. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton of the N-H group in the indole (B1671886) ring appears as a broad singlet at approximately 7.88 ppm. The aromatic protons show distinct signals: the proton at position 4 (H-4) appears as a doublet at around 7.48 ppm, while the H-7 proton shows as a doublet at about 7.33 ppm. The H-5 proton is observed as a doublet of doublets around 7.09 ppm. The proton at the C2 position (H-2) appears as a doublet of doublets near 6.95 ppm. Finally, the methyl group protons at the C3 position resonate as a doublet at approximately 2.31 ppm. rsc.org
Detailed analysis of the ¹H NMR data for this compound is presented below:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 7.88 | s | - |
| H-4 | 7.48 | d | 8.4 |
| H-7 | 7.33 | d | 1.5 |
| H-5 | 7.09 | dd | 8.4, 1.8 |
| H-2 | 6.95 | dd | 2.0, 0.9 |
| CH₃ | 2.31 | d | 0.9 |
| ¹H NMR data recorded in CDCl₃ at 500 MHz rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, the spectrum shows nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C-6) and the other aromatic carbons appear in the range of 110-137 ppm. The methyl carbon provides a characteristic signal at a much higher field, around 9.67 ppm. rsc.org
A summary of the ¹³C NMR chemical shifts for this compound is provided in the following table:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-7a | 136.67 |
| C-3a | 127.93 |
| C-6 | 127.05 |
| C-2 | 122.32 |
| C-4 | 119.94 |
| C-5 | 119.82 |
| C-3 | 112.03 |
| C-7 | 110.96 |
| CH₃ | 9.67 |
| ¹³C NMR data recorded in CDCl₃ at 125 MHz rsc.org |
Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR for fluorinated analogs)
For more complex indole analogs, or to unambiguously assign all proton and carbon signals, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range coupled carbons, respectively. nih.govipb.pt These techniques are instrumental in confirming the connectivity of the molecular framework. nih.gov
For fluorinated analogs of this compound, ¹⁹F NMR spectroscopy is a powerful tool. The ¹⁹F nucleus is highly sensitive, and its chemical shifts are very responsive to changes in the electronic environment. nih.govcdnsciencepub.com For instance, in 6-fluoro-3-methyl-1H-indole, the fluorine atom gives a distinct signal in the ¹⁹F NMR spectrum. rsc.org This technique is particularly useful in drug discovery and for studying protein-ligand interactions involving fluorinated molecules. nih.govcdnsciencepub.com The chemical shift of the fluorine atom can provide insights into its local environment and any conformational changes. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. researchgate.net For this compound, HRMS can confirm the presence of chlorine by observing the characteristic isotopic pattern of the molecular ion peak, where the [M+2]⁺ peak is approximately one-third the intensity of the [M]⁺ peak. wiley-vch.de This precise mass measurement is a definitive method for confirming the molecular formula of the synthesized compound. rsc.orgacs.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.comescholarship.org The sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that is often unique to the compound, acting as a "molecular fingerprint." academicjournals.orgelixirpublishers.in For this compound, GC-MS can be used to confirm the purity of the sample and to identify the compound by comparing its mass spectrum to known databases. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of indole derivatives, IR spectra provide valuable information about the N-H and C-H stretching, as well as other characteristic vibrations of the indole ring.
For indole compounds, the N-H stretching vibration is a key diagnostic feature, typically appearing in the region of 3200-3400 cm⁻¹. acs.org The position of this band can be influenced by the nature and position of substituents on the indole ring. Electron-withdrawing groups tend to shift the N-H stretching frequency to lower wavenumbers, while electron-donating groups cause a shift to higher frequencies. acs.org A study on various indole compounds showed that the N-H band in 3-acylindoles occurs at a lower frequency compared to their 2-substituted counterparts. acs.org
In addition to the N-H stretch, the IR spectra of indole derivatives exhibit characteristic peaks for aromatic C-H stretching between 3000 cm⁻¹ and 3100 cm⁻¹. The aromatic C=C stretching vibrations are typically observed at 1508 cm⁻¹ and 1577 cm⁻¹, while C-C in-ring stretching appears around 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net For substituted indoles, such as those with a chloro group, a C-Cl stretching peak can be expected in the range of 550–650 cm⁻¹.
A general trend observed in the IR spectra of substituted indoles is that the introduction of a substituent at the 3-position leads to a lower frequency for the N-H stretching band compared to a 2-substituted indole. acs.org This effect is attributed to the electronic influence of the substituent on the pyrrole (B145914) ring.
Table 1: Characteristic IR Absorption Bands for Indole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | References |
| N-H | Stretching | 3200-3400 | acs.org |
| Aromatic C-H | Stretching | 3000-3100 | |
| C=C | Aromatic Stretching | 1508, 1577 | researchgate.net |
| C-C | In-ring Stretching | 1456, 1616 | researchgate.net |
| C-Cl | Stretching | 550-650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For indole and its derivatives, the UV spectrum is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ transitions. oup.com
The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the indole ring. Electron-withdrawing groups generally cause a red-shift (bathochromic shift) of the maximum absorbance wavelength (λₘₐₓ), while electron-donating groups lead to a blue-shift (hypsochromic shift). nih.gov The solvent polarity can also influence the absorption spectra, with a change from a nonpolar to a polar solvent often resulting in a bathochromic shift of the long-wavelength absorption maximum. core.ac.uk
For instance, a study on 4-substituted indoles demonstrated a clear trend where electron-withdrawing groups shifted the λₘₐₓ to longer wavelengths relative to indole. nih.gov In another study, the UV absorption spectrum of a specific indole derivative in different organic solvents was observed at around 295 nm. sioc-journal.cn For some indole derivatives, absorption maxima are expected in the 250–300 nm range, reflecting π→π* transitions.
Table 2: UV-Vis Absorption Data for Selected Indole Derivatives
| Compound | Solvent | λₘₐₓ (nm) | References |
| Indole Derivative (2t) | Various organic solvents | ~295 | sioc-journal.cn |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (7a) | Ethanol | 255 | mdpi.com |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (7a) | Dichloromethane (B109758) | 255 | mdpi.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for determining the elemental composition of a compound, providing empirical evidence for its molecular formula. This method is used to verify the purity and confirm the identity of newly synthesized compounds.
For example, in the synthesis of 1,1'-oxalylbis(3-methylindole), elemental analysis was performed to confirm its composition. The calculated percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) were compared with the experimentally found values. acs.org Similarly, for N,N,2,3-Tetramethyl-1H-indol-5-amine, the calculated and found percentages of C, H, and N were reported to be in close agreement. rsc.org
Table 3: Elemental Analysis Data for Selected Indole Derivatives
| Compound | Calculated (%) | Found (%) | Reference |
| 1,1'-Oxalylbis(3-methylindole) | C: 75.93, H: 5.10, N: 8.86 | C: 76.02, H: 5.08, N: 8.90 | acs.org |
| Ethyl 1-methylindole-3-carboxylate | C: 70.92, H: 6.45, N: 6.89 | C: 71.04, H: 6.33, N: 6.92 | acs.org |
| N,N,2,3-Tetramethyl-1H-indol-5-amine | C: 76.55, H: 8.57, N: 14.88 | C: 76.79, H: 8.40, N: 15.19 | rsc.org |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.
The crystal structures of several halogen-substituted indole derivatives have been investigated to understand the role of intermolecular interactions in their crystal packing. nih.gov These studies have revealed the importance of non-classical hydrogen bonds, such as N-H···π and C-H···π interactions, in stabilizing the crystal lattice, especially in the absence of strong hydrogen bond donors. nih.gov
For instance, the crystal structure of 6-chloro-1H-indole-2,3-dione revealed that the molecule is nearly planar. iucr.org In the crystal, molecules are linked by N-H···O hydrogen bonds, forming chains that are further connected by C-H···O interactions to form layers. iucr.org Similarly, the crystal structures of other substituted indoles have been determined to study the role of weak interactions like C-H···F in crystal engineering. nih.gov In some bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the indole ring systems and sulfonyl-bound phenyl rings are nearly orthogonal. iucr.org
Table 4: Crystallographic Data for Selected Indole Derivatives
| Compound | Crystal System | Space Group | Key Interactions | Reference |
| 6-Chloro-1H-indole-2,3-dione | Monoclinic | P2₁/c | N-H···O, C-H···O | iucr.org |
| 1-(4-Fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole | Orthorhombic | Pbca | C-H···F, C-H···π | nih.gov |
| 1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1H-indole | Monoclinic | P2₁/n | C-H···F, C-H···π | nih.gov |
| 2-(Bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | Monoclinic | P2₁/c | C-H···O, C-H···Br, C-H···π, π-π | iucr.org |
Computational Chemistry and Theoretical Investigations of 6 Chloro 3 Methyl 1h Indole
Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For derivatives of 6-chloro-indole, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(2d,p)), have been employed to optimize molecular geometry and analyze electronic characteristics. figshare.comresearchgate.net
Studies on analogous structures reveal that the optimized molecular geometry from DFT calculations shows good agreement with experimental data from X-ray crystallography. researchgate.net Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for understanding a molecule's chemical reactivity and kinetic stability. bohrium.com A smaller energy gap generally implies higher reactivity. bohrium.com
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For indole (B1671886) derivatives, the MEP can highlight the electron-rich and electron-poor regions, which is fundamental for understanding intermolecular interactions. researchgate.net
Table 1: Representative DFT-Calculated Properties for Indole Derivatives
| Property | Description | Typical Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. Related to the ability to donate electrons. | Higher energy indicates greater electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Related to the ability to accept electrons. | Lower energy indicates greater electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. A small gap suggests high reactivity. bohrium.com |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| MEP | Visualizes electrostatic potential on the electron density surface. | Predicts sites for nucleophilic and electrophilic reactions. researchgate.net |
This table represents typical data obtained from DFT studies on indole derivatives; specific values for 6-chloro-3-methyl-1H-indole require dedicated computational analysis.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. mdpi.com
For indole derivatives, docking studies have been performed to elucidate binding modes with various enzymes, such as protein kinases, which are common targets in cancer therapy. bohrium.com In a typical docking study involving a 6-chloro-indole analogue, the compound was docked into the active site of a target like PI3Kγ to analyze its binding mode. figshare.com The results of these simulations are evaluated using a scoring function, which estimates the binding affinity, often reported in kcal/mol. researchgate.net
The analysis of the docked pose reveals key intermolecular interactions, such as:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Often involving the indole ring and nonpolar amino acid residues. mdpi.com
π-π Stacking: Aromatic interactions between the indole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The chlorine atom at the C6-position can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity.
Table 2: Illustrative Molecular Docking Parameters for Indole Scaffolds
| Parameter | Description | Significance |
| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the protein. | A more negative value indicates a stronger, more favorable interaction. researchgate.net |
| Inhibition Constant (Ki) | The concentration of inhibitor required to produce half-maximum inhibition. | A lower Ki value indicates a more potent inhibitor. researchgate.net |
| Interacting Residues | The specific amino acids in the protein's active site that interact with the ligand. | Identifies the key determinants of binding specificity. mdpi.com |
| Types of Interactions | The nature of the non-covalent bonds formed (e.g., H-bonds, hydrophobic). | Explains the stability and orientation of the ligand in the binding pocket. |
This table provides a general framework for data obtained from molecular docking studies. Specific interactions for this compound would depend on the chosen protein target.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects
While molecular docking provides a static snapshot of ligand-protein interactions, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of a ligand-protein complex, analyze conformational changes, and study the effects of the solvent environment. mdpi.comresearchgate.net
For indole derivatives, MD simulations can confirm the stability of the binding pose predicted by docking. researchgate.net For instance, simulations of related indole compounds complexed with target proteins have been run for nanoseconds to confirm that the ligand remains stably bound within the active site. mdpi.com Analysis of the simulation trajectory can reveal the flexibility of the ligand and the protein, providing a more realistic picture of the binding event.
Key parameters analyzed in MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues, highlighting flexible regions of the protein.
Solvation Effects: Explicitly modeling water molecules allows for the study of how the solvent influences the ligand's conformation and its interaction with the protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds, thus guiding rational ligand design.
For indole derivatives, 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as antiamyloidogenic or anticancer effects. These models use molecular descriptors that can be categorized as:
Electronic: (e.g., Hammett constants, partial charges)
Steric: (e.g., molecular volume, surface area)
Hydrophobic: (e.g., LogP)
Topological: (e.g., connectivity indices)
A statistically robust QSAR model, characterized by high correlation coefficients (r²) and predictive ability (q²), can be used to design novel this compound derivatives with potentially enhanced activity. For example, a model might suggest that increasing the hydrophobicity at a certain position or introducing a hydrogen bond donor at another could improve biological efficacy. This predictive power makes QSAR an invaluable tool in the optimization of lead compounds in drug discovery.
Biological Activities and Mechanistic Studies of 6 Chloro 3 Methyl 1h Indole and Its Analogs
Anticancer Research and Antitumor Mechanisms
The indole (B1671886) framework is a cornerstone in the development of anticancer agents, with numerous derivatives demonstrating potent activity against a variety of cancer cell lines. mdpi.comencyclopedia.pub The introduction of a chloro substituent at the 6-position and a methyl group at the 3-position of the indole ring can significantly influence the molecule's interaction with biological targets, leading to antitumor effects through various mechanisms.
Research into indole-based compounds has revealed their ability to interfere with critical cellular processes involved in cancer progression. researchgate.netnih.gov One of the key mechanisms of action for many anticancer indole derivatives is the inhibition of tubulin polymerization. nih.gov By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Furthermore, indole analogs have been shown to target specific signaling pathways that are often dysregulated in cancer. mdpi.com This includes the modulation of protein kinases, which are crucial for cell growth, proliferation, and survival. Inhibition of these kinases can halt the uncontrolled growth of cancer cells. Additionally, some indole derivatives have been found to induce apoptosis through pathways independent of tubulin inhibition, such as by generating reactive oxygen species (ROS) or by interfering with DNA replication and repair mechanisms.
Studies on analogs of 6-chloro-3-methyl-1H-indole have provided insights into the structure-activity relationships that govern their anticancer potential. For instance, the position and nature of substituents on the indole ring are critical for both potency and selectivity. The presence of a halogen, such as chlorine, at the C6 position has been associated with enhanced cytotoxic activity in several series of indole compounds. Similarly, methylation at the C3 position can modulate the compound's lipophilicity and steric interactions with its target, thereby influencing its biological activity.
| Compound/Analog | Cancer Cell Line | Observed Activity | Proposed Mechanism of Action |
|---|---|---|---|
| Indole-Chalcone Analogs | Resistant Colorectal Cancer Cells | Potent cytotoxicity, tumor growth suppression | Microtubule depolymerization, G2/M phase arrest |
| Indole–Benzimidazole (B57391) Conjugates | Estrogen-Sensitive Breast Cancer (T47D) | Promising antiproliferation | Decrease mRNA and ER-α activity |
| C2, C3-Disubstituted Indoles | Various cancer cell lines (H1299, HCT116, HT29, K562, MV-4-11, HepG2) | Promising anticancer activities, can overcome multidrug resistance | Not specified |
Antimicrobial Properties and Efficacy
The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
Analogs of this compound have been investigated for their efficacy against a range of pathogenic bacteria. A study on the antimicrobial activity of synthesized carbazoloquinones, which are structurally related to indoles, provided interesting insights. The compound 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione demonstrated remarkable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL and against Staphylococcus aureus with an MIC of 100 µg/mL. iosrjournals.org However, its regioisomer, 6-chloro-3-methyl-1H-carbazole-1,4(9H)-dione, did not exhibit any antimicrobial activity against the tested pathogenic bacteria, which included Escherichia coli, Bacillus subtilis, S. aureus, MRSA, and Pseudomonas sp. iosrjournals.org This highlights the critical importance of the substituent position on the biological activity of this class of compounds. iosrjournals.org The study suggests that the methyl group at the C-2 position is favorable for anti-staphylococcal activity, whereas the C-3 methyl counterpart is inactive. iosrjournals.org
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 6-chloro-3-methyl-1H-carbazole-1,4(9H)-dione | Escherichia coli | No activity observed iosrjournals.org |
| Bacillus subtilis | No activity observed iosrjournals.org | |
| Staphylococcus aureus | No activity observed iosrjournals.org | |
| Methicillin-resistant S. aureus (MRSA) | No activity observed iosrjournals.org | |
| Pseudomonas sp. | No activity observed iosrjournals.org |
Indole derivatives have also been explored for their potential as antifungal agents. Studies have shown that certain indole-linked triazole derivatives exhibit significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. koreascience.kr The introduction of halogenated indole moieties into the triazole pharmacophore has been found to enhance the antifungal activity against Candida species. koreascience.kr Specifically, compounds with a chloro-substitution at the 6-position of the indole ring have shown promising results. koreascience.kr
While direct studies on this compound are limited, the existing research on its analogs suggests that this scaffold could be a valuable starting point for the development of new antifungal drugs. The mechanism of action of these compounds is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.
| Compound/Analog | Fungal Strain | Observed Activity (MIC80 in µmol/mL) |
|---|---|---|
| Indole Linked Triazole Derivatives (Halogenated) | Candida albicans | 0.23 - 29.27 koreascience.kr |
| Candida krusei | 1.86 - 1.87 koreascience.kr | |
| Aspergillus fumigatus | 3.74 - 7.43 koreascience.kr |
Anticonvulsant Activity Assessment
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. The indole nucleus has been identified as a valuable pharmacophore in the design of anticonvulsant agents. nih.govscialert.netpharmacophorejournal.comresearchgate.net
Several studies have synthesized and evaluated various indole derivatives for their anticonvulsant properties. nih.govscialert.net For instance, novel Mannich bases of indole have been synthesized and shown to possess significant anticonvulsant activity in the maximum electroshock induced convulsions model in mice. Another study on tetracyclic indole derivatives also reported good anticonvulsant activity in rat maximal electroshock tests. nih.gov
While there is no direct evidence for the anticonvulsant activity of this compound, the consistent findings of anticonvulsant properties in a wide range of substituted indole derivatives suggest that this compound and its analogs warrant investigation in this therapeutic area. The proposed mechanisms for the anticonvulsant action of indole derivatives often involve modulation of ion channels, such as sodium and calcium channels, or enhancement of GABAergic neurotransmission.
Anti-inflammatory and Antipyretic Evaluations
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Indole derivatives have been extensively studied for their anti-inflammatory properties. The well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933), which contains an indole core, is a testament to the potential of this scaffold in developing anti-inflammatory agents.
Research on various indole derivatives has demonstrated their ability to inhibit key inflammatory mediators. This includes the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, and the suppression of pro-inflammatory cytokines.
Antiviral Investigations
The indole scaffold is also a recurring motif in compounds with significant antiviral activity. nih.gov Researchers have designed and synthesized numerous indole derivatives and evaluated their efficacy against a variety of viruses.
A study on chlorinated indole nucleosides provided valuable insights into the structure-activity relationship for antiviral activity. nih.gov A series of trichlorinated indole nucleosides were tested against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1). nih.gov It was found that analogs with a hydrogen-bonding substituent at the 3-position of the indole ring were active against HCMV. nih.gov Conversely, the 3-methyl substituted analog, 3-methyl-2,5,6-trichloro-1-(beta-D-ribofuranosyl)indole, was significantly less active, with an IC50 of 32 µM. nih.gov This suggests that for this particular series of compounds, a methyl group at the 3-position is detrimental to antiviral activity. nih.gov
These findings underscore the importance of subtle structural modifications in determining the biological activity of indole derivatives. While this specific study points to a decrease in activity with a 3-methyl group, the broader class of chloro-substituted indoles remains an area of interest for the development of novel antiviral agents.
| Compound | Virus | Activity (IC50) |
|---|---|---|
| 3-methyl-2,5,6-trichloro-1-(beta-D-ribofuranosyl)indole | Human Cytomegalovirus (HCMV) | 32 µM nih.gov |
Enzyme Inhibition Studies (e.g., protein kinases, cyclooxygenase)
Analogs of this compound have been investigated for their potential to inhibit various enzymes, including protein kinases and cyclooxygenases (COX), which are critical mediators of cellular signaling and inflammation.
Protein Kinase Inhibition: Halogen-substituted indoles have emerged as a promising class of protein kinase inhibitors. For instance, a series of [b]-annulated chloro-substituted indoles were designed to target dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). researchgate.net Overactivity of DYRK1A is implicated in neurodegenerative conditions like Down syndrome and Alzheimer's disease. These chloro-indole analogs were developed to improve the physicochemical properties of earlier inhibitors, with the chlorine atom reducing lipophilicity and potential toxicity compared to iodine. researchgate.net Bioassays confirmed that most of the tested [b]-annulated chloroindoles act as DYRK1A inhibitors, with some compounds demonstrating activity in the micromolar or even sub-micromolar range. researchgate.net The indole scaffold is recognized as a versatile foundation for discovering kinase inhibitors, and modifications to substituents on the indole ring can significantly impact their pharmacokinetic and pharmacodynamic properties. nih.gov
Cyclooxygenase (COX) Inhibition: The indole framework is a well-established core for cyclooxygenase (COX) inhibitors, with indomethacin being a classic example. Research into novel indole derivatives continues to yield potent anti-inflammatory agents. A series of sulfonamide-substituted pyrrolo[3,2,1-hi]indoles, which can be considered rigid analogs of the indole scaffold, have shown selective COX-2 inhibition. nih.gov The most potent compounds in this class exhibited IC₅₀ values for COX-2 in the nanomolar range (53–92 nM). nih.gov Another study on 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives identified compounds with significant anti-inflammatory activity that was attributed to selective inhibition of COX-2 expression. nih.govresearchgate.net Docking studies of these indole derivatives revealed binding modes within the COX-2 active site similar to that of indomethacin, highlighting the potential for this class of compounds to serve as selective COX-2 inhibitors with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govresearchgate.net
Table 1: Enzyme Inhibition by Chloro-Indole Analogs
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| [b]-Annulated Chloroindoles | DYRK1A Protein Kinase | Inhibition in the sub-micromolar to micromolar range. | researchgate.net |
| Sulfonamide-Substituted Pyrrolo[3,2,1-hi]indoles | Cyclooxygenase-2 (COX-2) | Selective COX-2 inhibition with IC₅₀ values of 53-92 nM. | nih.gov |
| Indole Acetohydrazide Derivatives | Cyclooxygenase-2 (COX-2) | Showed significant anti-inflammatory activity via selective COX-2 inhibition. | nih.govresearchgate.net |
Receptor Modulation Studies (e.g., neurotransmitter receptors, cannabinoid receptor type 1 allosteric modulation)
Indole derivatives, particularly those with chlorine substitution, have been shown to act as allosteric modulators of important G protein-coupled receptors (GPCRs) and ligand-gated ion channels.
Cannabinoid Receptor Type 1 (CB1) Allosteric Modulation: The indole-2-carboxamide scaffold is a key template for developing allosteric modulators of the cannabinoid receptor type 1 (CB1). A prototypical example is ORG27569, which has a 5-chloro-3-ethyl-1H-indole core. Structure-activity relationship (SAR) studies have revealed that an electron-withdrawing group, such as chlorine, at the C5 position of the indole ring is beneficial for activity. These modulators can enhance the binding of orthosteric agonists to the CB1 receptor. For example, one potent analog, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, exhibited a high binding cooperativity factor. Interestingly, while these compounds can act as positive allosteric modulators (PAMs) for agonist binding, they can also function as antagonists for G-protein coupling, demonstrating biased signaling.
Neurotransmitter Receptor Modulation: In the realm of neurotransmitter receptors, 5-chloroindole (B142107) has been identified as a potent and selective positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT₃ receptor, which is a ligand-gated ion channel. Studies using HEK293 cells expressing the human 5-HT₃A receptor showed that 5-chloroindole potentiated responses induced by both full and partial agonists. This compound was also able to reactivate desensitized 5-HT₃ receptors. The identification of potent and selective PAMs like 5-chloroindole is valuable for investigating the molecular mechanisms of receptor modulation and may aid in the development of novel therapeutics.
Table 2: Receptor Modulation by Chloro-Indole Analogs
| Compound/Analog Class | Receptor Target | Modulatory Effect | Key Findings |
|---|---|---|---|
| 5-Chloro-indole-2-carboxamides (e.g., ORG27569 analog) | Cannabinoid Receptor 1 (CB1) | Positive Allosteric Modulator (Binding) / Antagonist (Signaling) | Enhances agonist binding but antagonizes G-protein coupling, showing biased signaling. A C5-chloro group is beneficial for activity. |
| 5-Chloroindole | Serotonin 5-HT₃ Receptor | Positive Allosteric Modulator (PAM) | Potentiates responses from full and partial agonists; reactivates desensitized receptors. |
Interaction with Nucleic Acids (e.g., DNA synthesis interference)
The indole nucleus is a recognized DNA-interacting motif, and its derivatives have been explored as antineoplastic agents that interfere with DNA structure and function. The introduction of a chloro group can influence these interactions.
Studies have shown that various indole derivatives can bind to DNA and inhibit enzymes involved in DNA replication and maintenance, such as topoisomerases and DNA polymerases. bioventures.technih.govresearchgate.net For instance, a series of 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles were designed as DNA alkylating agents that bind in the minor groove. acs.org The chloromethyl group acts as the alkylating function, forming a covalent bond with DNA, typically at adenine (B156593) bases.
The antitumor properties of many indole derivatives are linked to their ability to interact with DNA. nih.govresearchgate.net Research on novel indole derivatives condensed with thiazolidine (B150603) rings has demonstrated their ability to bind to DNA, with binding constants indicating a significant interaction. nih.gov While not always leading to topoisomerase inhibition, this DNA binding capacity is a crucial aspect of their cytotoxic activity. nih.gov Furthermore, it has been noted that cyclohepta[b]indole derivatives containing a chloro group exhibit potent DNA interaction capabilities. derpharmachemica.com This suggests that the chloro-substitution on the indole ring can play a role in modulating the DNA-binding affinity and subsequent biological activity of these compounds.
Antioxidant Activity Assessment
The indole ring system is inherently electron-rich, which endows it with antioxidant properties. The nitrogen atom's lone pair of electrons can participate in delocalization, stabilizing the indolyl radical formed during the scavenging of free radicals.
Research on various C-3 substituted indole derivatives has confirmed their antioxidant potential through multiple in vitro assays. nih.gov The antioxidant activity is highly dependent on the nature of the substituent at the C-3 position. nih.govnih.gov Studies have indicated that an unsubstituted indole nitrogen atom is crucial for the observed antioxidant activity, as it allows for the necessary hydrogen or electron transfer to quench free radicals. nih.gov
Furthermore, melatonin-based analogs, such as 5-chloroindole hydrazide/hydrazone derivatives, have been synthesized and evaluated for their antioxidant capabilities. These compounds demonstrated strong scavenging activity against superoxide (B77818) and DPPH radicals. The introduction of a chloro group and an imine side chain can enhance the electronic stability of the indole ring, potentially making it a more effective electron donor and improving its free radical scavenging activity.
Table 3: Antioxidant Profile of Indole Analogs
| Compound Class | Assay/Mechanism | Key Structural Feature for Activity |
|---|---|---|
| C-3 Substituted Indoles | Radical scavenging, Fe³⁺ reduction | Unsubstituted indole nitrogen; nature of C-3 substituent. nih.gov |
| 5-Chloroindole Hydrazide/Hydrazones | DPPH and superoxide radical scavenging | Electron-rich indole ring, enhanced by chloro- and imine-substitution. |
Biosynthesis and Natural Product Derivations (e.g., 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis)
While many indole derivatives are synthesized chemically, nature also provides a rich source of these compounds through microbial biosynthesis. A relevant example is the production of 6-methoxy-1H-indole-2-carboxylic acid (MICA) by the soil bacterium Bacillus toyonensis. bioventures.tech
This compound was identified during a screening for antifungal agents and demonstrated activity against human fungal pathogens like Candida albicans and Aspergillus niger. bioventures.tech The production of this indole derivative by B. toyonensis represents a natural product derivation pathway. The biosynthesis of such secondary metabolites is a complex process influenced by nutritional and environmental factors. bioventures.tech To enhance the yield of MICA, researchers utilized response surface methodology (RSM) to optimize production conditions. The optimal parameters were identified as a medium containing starch (5 g/L) and peptone (5 g/L), with an agitation rate of 150 rpm, a pH of 6, and a temperature of 40°C. bioventures.tech This optimization led to a significant, approximately 3.5-fold increase in the production of the antifungal indole metabolite. bioventures.tech This discovery was the first report of MICA production by Bacillus toyonensis, highlighting the potential of microorganisms as a source for novel and bioactive indole-based natural products. bioventures.tech
Structure Activity Relationship Sar Studies of 6 Chloro 3 Methyl 1h Indole Derivatives
Impact of Substitution Patterns on Biological Activity
The biological profile of an indole (B1671886) derivative is profoundly influenced by the nature, position, and orientation of its substituents. Modifications to the halogen, the methyl group, the indole nitrogen, and appended side chains can dramatically alter a compound's interaction with biological targets.
Influence of Halogen Substituents (e.g., position and type of halogen)
The presence and location of a halogen atom on the indole ring are critical determinants of biological activity. Halogenation can affect a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its binding affinity and pharmacokinetic properties.
Research on various halogenated indole alkaloids has demonstrated that both the type and position of the halogen are significant. In a class of marine alkaloids known as meridianins, a single bromine substitution at either the C-5 or C-6 position of the indole ring was found to considerably improve potency for inhibiting certain protein kinases. nih.gov Similarly, for aplicyanin analogues, a bromine atom at the C-5 position strongly favored antiproliferative activity. nih.gov While these studies focus on bromoindoles, the principles often extend to other halogens like chlorine.
Table 1: Effect of Halogen Position on Biological Activity in Indole Analogs
| Compound Class | Halogen Position | Observed Effect | Reference |
|---|---|---|---|
| Meridianins (Bromoindoles) | C-5 or C-6 | Considerable improvement in kinase inhibitory potency. | nih.gov |
| Aplicyanins (Bromoindoles) | C-5 | Strongly favors antiproliferative activity. | nih.gov |
| Iodoindoles | C-5 vs. C-7 | 5-iodo isomer showed higher nematicidal activity and stronger receptor binding than 7-iodo isomer. | researchgate.net |
Role of Methyl Group Position and Modifications
The methyl group at the C-3 position of the indole ring is a key feature. The C-3 position is the most nucleophilic site on the indole ring and is frequently involved in crucial interactions with biological targets. While direct SAR studies on modifying the 3-methyl group of 6-chloro-3-methyl-1H-indole are limited, data from related structures provide valuable insights.
In a different but related chemical series, 6-chloro-1-phenylbenzazepines, a methyl substituent at the analogous C-3' position was found to be critical for high affinity at the D1 dopamine (B1211576) receptor. cuny.edu This suggests that a small alkyl group at this position is important for fitting into the receptor's binding pocket. In other indole systems, the addition of a methyl group at the C-2 position was found to decrease binding affinity for the CB1 cannabinoid receptor, though in some cases, this led to improved selectivity for the CB2 receptor. nih.gov This demonstrates that even minor changes in the position of a methyl group can have profound effects on both potency and selectivity.
Modifications of the C-3 methyl group itself, such as extension to an ethyl or propyl group, or functionalization (e.g., hydroxylation), would be expected to significantly impact activity by altering steric bulk and polarity, thus affecting how the molecule interacts with its target.
Effects of Nitrogen Substitution on Bioactivity
The indole nitrogen (N-1) is a common site for chemical modification, and substitution at this position plays a pivotal role in tuning biological activity. The N-H group can act as a hydrogen bond donor, and its substitution can alter a compound's physicochemical properties and binding mode.
In the context of antioxidant activity, substitution at the N-1 position of indole-2- and 3-carboxamides led to significant differences in their ability to inhibit lipid peroxidation. nih.gov While some N-H indoles are potent antioxidants, certain N-substituted derivatives have also been shown to be very efficient. nih.govnih.gov
Perhaps the most striking example of the importance of N-1 substitution comes from the field of cannabimimetic indoles. The N-1 alkyl side chain is considered a crucial point of interaction with the cannabinoid receptors (CB1 and CB2). nih.gov SAR studies have systematically shown that high-affinity binding requires an alkyl chain of at least three carbons, with optimal activity observed for chains of five carbons. nih.govresearchgate.netbohrium.com Both shorter chains (one or two carbons) and longer chains (seven carbons) result in a dramatic loss of binding affinity. nih.govbohrium.com This indicates the presence of a specific hydrophobic pocket in the receptor that optimally accommodates a five-carbon chain.
Table 2: Influence of N-1 Alkyl Chain Length on Cannabinoid Receptor (CB1) Binding Affinity
| N-1 Alkyl Chain Length | Relative CB1 Binding Affinity | Reference |
|---|---|---|
| 1 (Methyl) | Low | nih.govbohrium.com |
| 2 (Ethyl) | Low | nih.govbohrium.com |
| 3 (Propyl) | High | nih.govbohrium.com |
| 4 (Butyl) | High | researchgate.net |
| 5 (Pentyl) | Optimal / Very High | nih.govresearchgate.netbohrium.com |
| 6 (Hexyl) | High | nih.govbohrium.com |
| 7 (Heptyl) | Low / Dramatically Decreased | nih.govbohrium.com |
Significance of Side Chain Length and Functionalization
Beyond the N-1 position, the length and functionalization of side chains attached elsewhere on the this compound scaffold are critical for determining biological activity. As detailed in the section above, the length of an N-alkyl side chain is a well-established driver of affinity for cannabinoid receptors, where a chain of 3-6 carbons is optimal. nih.govnih.govbohrium.com This principle, where side chain length must be carefully tuned to fit a specific binding pocket, is broadly applicable in drug design. General studies on cannabinoids suggest that chains longer than eight carbons can create steric hindrance that decreases binding potency. researchgate.net
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.com For a derivative of this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond donor feature corresponding to the N-1 proton.
An aromatic/hydrophobic region defined by the bicyclic indole core.
A second hydrophobic feature from the C-3 methyl group.
A potential hydrogen bond acceptor or hydrophobic feature associated with the C-6 chloro substituent.
Virtual screening using such a model can identify new compounds from large databases that possess these key features in the correct spatial orientation. dovepress.comscience.gov
Once an active "hit" or "lead" compound is identified, lead optimization strategies are employed to enhance its desirable properties (e.g., potency, selectivity) and minimize undesirable ones (e.g., toxicity, poor metabolic stability). danaher.compatsnap.com Key strategies applicable to the this compound scaffold include:
Bioisosteric Replacement: A common strategy involves replacing a functional group with another that has similar physical or chemical properties. For instance, the indole core could be replaced with an azaindole, where a carbon in the benzene (B151609) ring is swapped for a nitrogen. researchgate.netnih.gov This can modulate key properties like solubility, pKa, and metabolic stability, and may introduce new hydrogen bonding interactions, potentially improving the ADMET profile. researchgate.netnih.gov
Scaffold Hopping: This involves replacing the central indole core with a completely different scaffold while retaining the key pharmacophoric features in their original 3D orientation. patsnap.com
Blocking Metabolic Hotspots: If a compound is rapidly metabolized at a specific site (a "hotspot"), that position can be blocked, for example by introducing a fluorine atom, to improve its metabolic stability and oral bioavailability. nih.gov
Comparative Analysis with Indole Isomers and Related Heterocycles
The precise positioning of substituents on the indole ring is critical, and isomers of this compound would be expected to have distinct biological and physical properties. Shifting the chlorine atom from the C-6 position to C-4, C-5, or C-7 would alter the molecule's dipole moment and electronic distribution, affecting its crystal packing, solubility, and receptor interactions. nih.gov For example, studies comparing 5- and 6-nitro isomers of benzimidazole (B57391) (an indole bioisostere) found differences in their biological activities and physicochemical characteristics. nih.gov The dramatic difference in activity between 5- and 7-iodoindoles further underscores the importance of substituent placement. researchgate.net
Comparing the indole scaffold to related heterocycles is also instructive. Azaindoles, which contain a pyridine (B92270) ring fused to the pyrrole (B145914), are frequently used as bioisosteres of indoles in drug discovery. nih.govsci-hub.se The introduction of the pyridine nitrogen atom can improve solubility and provides an additional point for hydrogen bonding, which can enhance target affinity. nih.gov However, the change is not always beneficial. In a study comparing antibacterial activities, indole derivatives were found to be more effective than their corresponding benzimidazole counterparts. ijpsonline.com This highlights that while bioisosteric replacement is a powerful tool, its success is target-dependent and requires empirical validation.
Advanced Analytical and Purity Assessment Techniques for 6 Chloro 3 Methyl 1h Indole
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography stands as a premier technique for the determination of purity and for the quantitative analysis of 6-chloro-3-methyl-1H-indole. This method is favored for its high resolution, sensitivity, and reproducibility. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18 or C8 silica (B1680970) gel), and the mobile phase is a polar solvent mixture.
The principle of separation in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. For a moderately nonpolar compound like this compound, a mobile phase consisting of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is commonly employed. The retention time of the compound can be modulated by adjusting the ratio of the organic modifier to water; a higher concentration of the organic solvent will lead to a shorter retention time.
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. Purity is assessed by detecting the presence of any impurity peaks in the chromatogram. The area of these impurity peaks relative to the main peak of this compound provides a quantitative measure of the purity.
Below is an interactive data table summarizing typical HPLC conditions that could be adapted for the analysis of this compound, based on methods for structurally similar indole (B1671886) derivatives.
| Parameter | Value |
| Stationary Phase | C18 Silica Gel (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Gradient Program | 50% Acetonitrile for 5 min, then ramp to 95% Acetonitrile over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 280 nm (UV Detector) |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | 8 - 12 minutes |
Note: The expected retention time is an estimate and can vary based on the specific instrument, column, and precise mobile phase composition.
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Evaluation
Thin-Layer Chromatography is an invaluable tool for the rapid and cost-effective monitoring of chemical reactions and for the preliminary evaluation of compound purity. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time.
The separation on a TLC plate is governed by the differential partitioning of the components of a mixture between the stationary phase (typically silica gel coated on a glass or aluminum plate) and the mobile phase (a solvent or a mixture of solvents). The choice of the mobile phase, or eluent, is critical for achieving good separation. For indole derivatives, a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is often effective.
After the eluent has moved up the plate, the separated spots are visualized. Since many indole derivatives are fluorescent, they can often be detected under UV light (typically at 254 nm or 365 nm). Staining with a chemical reagent, such as a vanillin (B372448) solution or a potassium permanganate (B83412) solution, can also be used for visualization. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. By comparing the Rf value of the product spot to that of a known standard of this compound, its identity can be preliminarily confirmed. The presence of multiple spots in the product lane indicates the presence of impurities.
The following interactive data table provides examples of TLC systems that are suitable for the analysis of this compound.
| Parameter | System 1 | System 2 |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) | Dichloromethane:Methanol (9.5:0.5, v/v) |
| Visualization | UV Light (254 nm) | Potassium Permanganate Stain |
| Expected Rf Value | 0.4 - 0.6 | 0.5 - 0.7 |
Note: The expected Rf values are estimates and can be influenced by factors such as the specific brand of TLC plates, chamber saturation, and temperature.
Future Directions and Therapeutic Potential of 6 Chloro 3 Methyl 1h Indole Derivatives
Emerging Applications in Drug Discovery and Development
The indole (B1671886) ring system is a cornerstone in modern drug discovery, with derivatives demonstrating a wide array of pharmacological activities. nih.govresearchgate.net The introduction of a chlorine atom can enhance properties like lipophilicity, which may improve membrane permeability and metabolic stability. This "magic chloro" effect has been noted to sometimes cause remarkable improvements in potency and pharmacokinetic profiles. chemrxiv.orgacs.org For 6-chloro-3-methyl-1H-indole, this substitution pattern opens up new avenues for creating analogues of existing drugs and developing novel chemical entities.
Researchers are increasingly utilizing substituted indoles as building blocks for more complex molecules. bohrium.com The this compound scaffold is being investigated for its potential to generate libraries of compounds for high-throughput screening against various biological targets. Its structural features suggest it could be a key intermediate in synthesizing compounds for a range of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govnih.gov The versatility of the indole core allows for modifications at multiple positions, enabling chemists to fine-tune molecular properties to achieve desired biological effects. bioengineer.org
Table 1: Potential Applications of Substituted Indole Scaffolds in Drug Discovery
| Therapeutic Area | Target Class Examples | Rationale for Indole Scaffold |
| Oncology | Protein Kinases, Tubulin, Histone Deacetylase (HDAC) | The indole structure can mimic endogenous ligands and fit into the active sites of various enzymes crucial for cancer cell proliferation. nih.gov |
| Infectious Diseases | Viral Enzymes, Bacterial Cell Wall Synthesis | Indole derivatives have shown efficacy against drug-resistant pathogens by targeting unique biological pathways. nih.govnih.gov |
| Neurodegenerative Diseases | Cholinesterases, Monoamine Oxidase | The indole core is present in neurotransmitters like serotonin (B10506), making its derivatives suitable for interacting with neurological targets. nih.govmdpi.com |
| Inflammation | 5-Lipoxygenase (5-LOX), Cyclooxygenase (COX) | Substituted indoles can inhibit key enzymes in the inflammatory cascade. dntb.gov.ua |
Potential for Novel Therapeutic Agents Across Disease Areas
The structural characteristics of this compound derivatives make them promising candidates for development as novel therapeutic agents across a spectrum of diseases. The indole nucleus is a common feature in molecules designed to combat cancer, microbial infections, and inflammation. rmit.edu.vn
Anticancer Agents: Indole derivatives are known to target various biological pathways involved in cancer progression, such as inhibiting protein kinases or tubulin polymerization. nih.gov The specific substitution pattern of this compound could lead to the development of selective and potent anticancer drugs with potentially reduced toxicity to normal cells. nih.gov
Antimicrobial Properties: With the rise of drug-resistant bacteria and fungi, there is a critical need for new antimicrobial agents. Indole compounds have demonstrated the ability to inhibit microbial growth, including that of Mycobacterium tuberculosis, by mechanisms such as disrupting cell wall synthesis or DNA replication. nih.gov Derivatives of this compound could be explored for their efficacy against these challenging pathogens.
Anti-inflammatory Therapies: Chronic inflammation is a hallmark of many diseases. Research into compounds like 2-phenylthiomethyl-benzoindole derivatives with chloro and methyl substitutions has shown potential for inhibiting enzymes like 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. dntb.gov.ua This suggests that this compound derivatives could be valuable leads for new anti-inflammatory drugs.
Neuroprotective Agents: The indole scaffold is central to the structure of many neuroactive compounds. nih.gov Derivatives are being investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease by, for example, inhibiting cholinesterase enzymes. mdpi.com
Green Synthesis and Sustainable Production Outlook
The chemical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. sciencedaily.commiragenews.com For indole derivatives, this translates to developing "green" synthesis methods that reduce waste, avoid harsh reagents, and consume less energy. nih.gov Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require strong acids and high temperatures.
Modern approaches are exploring milder and more efficient alternatives:
Catalytic Processes: The use of transition metal catalysts, such as palladium or gold complexes, can enable indole synthesis under very mild conditions with high yields. researchgate.netmdpi.com
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields for the synthesis of indole derivatives, representing a more energy-efficient approach. mdpi.com
Visible-Light Photocatalysis: Recent research has demonstrated the synthesis of complex indole-containing structures using visible light as a sustainable energy source, minimizing the need for thermal energy and harsh reagents. rsc.org
Biocatalysis: The use of enzymes, or "ene"-reductases, activated by visible light, presents an innovative and green method for creating aromatic compounds, expanding the toolkit for sustainable chemical production. acs.org
These green chemistry principles are directly applicable to the production of this compound, promising a more sustainable and cost-effective manufacturing outlook for this valuable chemical intermediate. sciencedaily.com
Patent Landscape and Commercial Development
The patent landscape for indole derivatives is vast and continues to expand, reflecting intense interest from the pharmaceutical industry. nih.gov While patents specifically naming this compound may be limited, numerous patents cover broader classes of substituted indoles and indazoles for various therapeutic applications. nih.govgoogle.comgoogle.com
Analysis of patent literature reveals key trends:
Focus on Specific Targets: Many patents are directed towards indole derivatives that inhibit specific enzymes, such as protein kinases for cancer therapy or cannabinoid (CB1) receptors for pain management. google.comnih.gov
Broad Structural Claims: Pharmaceutical companies often file patents with broad claims covering a wide range of substituents on the indole core to protect their intellectual property and future development possibilities.
Commercial Interest: The presence of numerous companies, from established pharmaceutical giants to specialized chemical suppliers, in the 3-methyl indole market indicates robust commercial activity and a competitive landscape. datainsightsmarket.com The demand is largely driven by its use as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). datainsightsmarket.com
The commercial development of any new derivative, including those from this compound, will depend on demonstrating significant therapeutic advantages over existing treatments, coupled with a strong intellectual property position.
Challenges and Opportunities in this compound Research
Despite the immense potential, research and development involving this compound and its derivatives face several challenges. A primary hurdle is the need for more efficient and regioselective synthesis methods to create specific isomers and avoid unwanted byproducts. nih.gov Furthermore, a deeper understanding of the structure-activity relationships (SAR) is required to rationally design molecules with optimal efficacy and safety profiles.
However, these challenges are accompanied by significant opportunities:
Advanced Synthesis Techniques: Breakthroughs in catalytic and sustainable synthesis provide powerful tools to overcome synthetic hurdles and create novel and diverse indole derivatives efficiently. bioengineer.orgmiragenews.com
Computational Chemistry: In silico screening and molecular modeling can accelerate the discovery process by predicting the biological activity of new derivatives and identifying the most promising candidates for synthesis and testing. nih.gov
Expanding Chemical Space: The this compound scaffold provides a platform to explore new areas of chemical space, potentially leading to the discovery of first-in-class drugs with novel mechanisms of action. bioengineer.org
Collaborative Research: Increased collaboration between academic researchers and industry partners can bridge the gap between basic discovery and clinical development, facilitating the translation of promising compounds into new medicines.
The continued exploration of this compound derivatives holds considerable promise for addressing unmet medical needs and contributing to the next generation of therapeutics.
Q & A
Q. What are the common synthetic routes for 6-chloro-3-methyl-1H-indole, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves electrophilic substitution or cross-coupling reactions. For chlorination, iodine catalysts (e.g., I₂ in acetonitrile) under controlled temperatures (40–80°C) are effective, as demonstrated in analogous indole iodination studies . Post-synthesis, purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures purity, followed by characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : ¹H NMR resolves substituent positions (e.g., methyl and chloro groups at positions 3 and 6), while ¹³C NMR confirms carbon environments. 19F NMR (if fluorine analogs exist) and HRMS validate molecular weight. For example, in related indoles, NMR coupling constants and chemical shifts (δ 7.0–8.5 ppm for aromatic protons) distinguish regioisomers . Thin-layer chromatography (TLC) with UV visualization monitors reaction progress .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for high-yield synthesis of this compound?
- Methodological Answer : Optimize catalysts, solvents, and temperatures using design-of-experiments (DoE). For instance, iodine (10 mol%) in acetonitrile at 40°C achieves >95% yield in analogous indole syntheses . Screen alternatives like FeCl₃ or AlCl₃, which may reduce side reactions. Kinetic studies (e.g., time vs. yield) identify rate-limiting steps, while GC-MS tracks intermediate formation .
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?
- Methodological Answer : Small crystal size or twinning complicates X-ray diffraction. Use SHELXL for refinement, leveraging high-resolution data (e.g., <1.0 Å) to resolve disorder. For example, 6-fluoroindole-3-carboxylic acid structures were solved using SHELX with R-factors <0.05 by iteratively refining positional and thermal parameters . Twinned data may require specialized software (e.g., CELL_NOW) for integration .
Q. How should contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer : Discrepancies (e.g., NMR suggesting planar conformation vs. X-ray showing torsional angles) are resolved via complementary techniques. For instance, DFT calculations validate NMR chemical shifts against crystallographic bond lengths. If steric hindrance from the methyl group distorts NMR signals, variable-temperature NMR or NOESY experiments can probe dynamic behavior .
Methodological Tables
Q. Table 1: Optimization of Reaction Conditions for Chlorinated Indoles (Adapted from )
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| I₂ (10 mol%) | MeCN | 40 | 5 | 98 |
| FeCl₃ | MeCN | 40 | 12 | 67 |
| AlCl₃ | MeCN | RT | 24 | 10 |
Q. Table 2: Key Spectroscopic Data for 6-Substituted Indoles
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 6-Fluoro-1H-indole-3-carboxylic acid | 7.45 (d, J=8.5 Hz) | 165.2 (COOH) | 194.0352 |
| 5-Fluoro-3-substituted indole | 6.82 (s, 1H) | 121.5 (C-F) | 352.1215 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
